molecular formula C14H16N4O3 B2946212 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034430-22-1

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2946212
CAS RN: 2034430-22-1
M. Wt: 288.307
InChI Key: ZCKGKKQMBGHJAX-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as AZA-MPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

A key intermediate for producing β-lactam antibiotics was synthesized through a practical method involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine. This synthesis highlights the compound's role in developing antibiotics critical for treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).

Antifungal Activities

The compound's derivatives have demonstrated moderate to potent in vitro antifungal activity against Candida albicans and other Candida species, showcasing its potential in developing new antifungal therapies (Massa et al., 1992).

Anti-Tubercular Agents

Research focused on the design and development of novel azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. These studies involved in silico designing and molecular docking to identify potential drug candidates, with specific analogues showing significant activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).

Antimicrobial Activity

Novel compounds synthesized from the targeted chemical structure exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents. This research underscores the versatility of the compound in generating derivatives with significant biological activities (Nagamani et al., 2018).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-12-4-2-3-5-13(12)21-10-14(19)17-8-11(9-17)18-7-6-15-16-18/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKGKKQMBGHJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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